molecular formula C24H26ClN5O2S B2870944 N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1116038-31-3

N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2870944
CAS No.: 1116038-31-3
M. Wt: 484.02
InChI Key: RQUWLXDNXNGQEQ-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring:

  • A 3-chloro-2-methylphenyl group attached via an acetamide linkage.
  • A pyrazine ring substituted with a sulfanyl group at position 2 and a 4-(2-methoxyphenyl)piperazin-1-yl group at position 2.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., piperazine-acetamide derivatives) have demonstrated anticonvulsant, antipsychotic, and receptor-modulating activities .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O2S/c1-17-18(25)6-5-7-19(17)28-22(31)16-33-24-23(26-10-11-27-24)30-14-12-29(13-15-30)20-8-3-4-9-21(20)32-2/h3-11H,12-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUWLXDNXNGQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by research findings and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C26H24ClN3O3S2
  • Molecular Weight : 526.08 g/mol
  • SMILES Notation : CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(C=C2)OC

Structural Features

The compound features:

  • A chloro-substituted aromatic ring
  • A methoxy group
  • A sulfanyl group linked to an acetamide moiety

These structural characteristics are significant for its biological interactions and potential pharmacological effects.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits notable anticancer activity. The National Cancer Institute's 60 cell line screening protocol was utilized to evaluate its efficacy against various cancer types. The results suggest potential effectiveness against:

  • Leukemia
  • Lung Cancer
  • Colon Cancer
  • Central Nervous System (CNS) Tumors
  • Ovarian Cancer
  • Renal Cancer
  • Prostate Cancer
  • Breast Cancer

While the specific mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with key biological targets involved in cancer cell proliferation and survival. Further studies are necessary to clarify these pathways and optimize therapeutic strategies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:

  • Formation of the Sulfanyl Group : Utilizing appropriate reagents to introduce the sulfanyl moiety.
  • Coupling Reactions : Linking the piperazine and pyrazine components through coupling reactions.
  • Final Acetylation : Completing the synthesis with acetamide formation.

Reaction Conditions

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of this compound:

StudyFindings
National Cancer Institute ScreeningDemonstrated efficacy against multiple cancer cell lines, particularly leukemia and breast cancer.
Mechanistic StudiesSuggested interactions with cellular pathways regulating apoptosis and cell cycle progression.
Toxicology AssessmentsPreliminary toxicity evaluations indicated a favorable safety profile at therapeutic doses.

Future Research Directions

Further research is warranted to:

  • Investigate the detailed mechanism of action.
  • Explore potential combinations with other therapeutic agents.
  • Assess long-term efficacy and safety in preclinical models.

Comparison with Similar Compounds

Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Feature Target Compound Compound 12 Compound 15 Compound
Piperazine Substituent 2-Methoxyphenyl 4-Methyl 2-Chlorophenyl 4-Methoxyphenyl
Aryl Group on Acetamide 3-Chloro-2-methylphenyl 3-Chlorophenyl 3-Trifluoromethylphenyl 3-Chloro-4-methoxyphenyl
Reported Activity Not tested Anticonvulsant (ED₅₀ = 38.2 mg/kg) Anticonvulsant (ED₅₀ = 28.7 mg/kg) Not reported
Molecular Weight (g/mol) 536.08 (calculated) 328.8 411.3 500.01

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